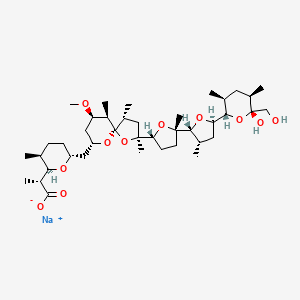
Nigericin
Übersicht
Beschreibung
Nigericin is an antibiotic derived from the bacterium Streptomyces hygroscopicus. It was first isolated from soil samples in Nigeria in the 1950s. This compound is known for its ability to act as an ionophore, facilitating the transport of ions across cellular membranes. It has been used as an antibiotic against gram-positive bacteria and has shown potential in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
Nigericin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ion transport mechanisms and membrane permeability.
Biology: Employed in research on cellular ion homeostasis and the activation of inflammasomes.
Medicine: Investigated for its potential as an antibacterial agent and its ability to modulate immune responses.
Industry: Utilized in the production of ionophores and other bioactive compounds
Wirkmechanismus
Nigericin acts as a potassium ionophore, facilitating the efflux of potassium ions from cells. This ion transport activity can lead to the activation of the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response. The activation of the NLRP3 inflammasome results in the production and release of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18 .
Safety and Hazards
Zukünftige Richtungen
Nigericin has shown promising activity against multidrug-resistant gram-positive bacteria, persisters, and biofilms . It has also been found to boost the anti-tumor immune response via inducing pyroptosis in Triple-Negative Breast Cancer . This suggests a potential strategy to utilize this compound to boost the anti-tumor immune responses required to treat advanced TNBC .
Biochemische Analyse
Biochemical Properties
Nigericin possesses a high affinity for monovalent cations such as Na+ and K+ . It disrupts the ionic balance, thereby affecting the transmembrane potential across the plasma membrane by selectively transporting cations . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in ion transport and ATPase activity in mitochondria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the Golgi functions in Eukaryotic cells . Its ability to induce K+ efflux also makes it a potent activator of the NLRP3 inflammasome . It has been found to cause cell death in TNBC cell lines MDA-MB-231 and 4T1 by inducing concurrent pyroptosis and apoptosis .
Molecular Mechanism
This compound acts as a potassium ionophore, facilitating H+/K+ anti-port across cell membranes, thereby activating NLRP3 by causing potassium efflux . It disrupts ATP production and electron transport chain; cell death is associated with altered membrane structure and permeability .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates polymorphism in its crystal structure, i.e., monoclinic and orthorhombic crystal lattices when crystallized with methanol and hexane, respectively . Over time, the effects of this compound can change due to its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to ion transport and ATPase activity in mitochondria . It disrupts the ionic balance, thereby affecting the transmembrane potential across the plasma membrane .
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily through its role as an ionophore. It facilitates the transport of H+ and K+ ions across cell membranes .
Subcellular Localization
This compound is primarily localized in the mitochondria due to its role in ion transport and ATPase activity . It can also be found in other subcellular locations depending on its interactions with various biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nigericin is typically produced through fermentation processes involving Streptomyces strains. The fermentation conditions, including the choice of carbon sources, pH levels, and the presence of specific ions, can significantly influence the yield of this compound. For instance, the use of methanol and hexane as solvents during crystallization can result in different crystal structures of this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation strategies to maximize yield. This includes using specific Streptomyces strains, such as Streptomyces youssoufiensis, and controlling the fermentation environment to enhance the production of this compound. High-performance liquid chromatography (HPLC) is often used for the quantitative detection and purification of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Nigericin undergoes various chemical reactions, including fluorination, which has been shown to enhance its antibacterial activity. The fluorinated analogues of this compound have demonstrated potent activity against both gram-positive and gram-negative bacteria .
Common Reagents and Conditions: Fluorination of this compound involves the use of fluorinating agents under controlled conditions to achieve the desired chemical modifications. The reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the fluorination process .
Major Products: The major products formed from the fluorination of this compound are its fluorinated analogues, which have shown enhanced antibacterial properties and reduced cytotoxicity compared to the parent compound .
Vergleich Mit ähnlichen Verbindungen
Nigericin is structurally and functionally similar to other ionophoric antibiotics, such as monensin and salinomycin. this compound is unique in its ability to act as an antiporter of hydrogen and potassium ions. This distinct ion transport mechanism sets it apart from other similar compounds .
Similar Compounds:
- Monensin
- Salinomycin
- Lasalocid
- Grisorixin
This compound’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Nigericin can be achieved through a multi-step process that involves the condensation of two amino acids, followed by cyclization and oxidation reactions. The starting materials for this synthesis are L-valine and L-ornithine, which are commercially available amino acids. The overall synthesis pathway involves 8 steps.", "Starting Materials": [ "L-valine", "L-ornithine" ], "Reaction": [ "Step 1: Protection of the amino group in L-ornithine with a Boc (tert-butyloxycarbonyl) group using Boc2O and DMAP as catalyst.", "Step 2: Protection of the carboxylic acid group in L-valine with a methyl ester using methanol and HCl.", "Step 3: Coupling of the protected L-ornithine and L-valine using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents.", "Step 4: Deprotection of the Boc group in the coupled product using TFA (trifluoroacetic acid).", "Step 5: Cyclization of the deprotected product using TFA and DCM (dichloromethane) as solvent.", "Step 6: Oxidation of the cyclized product using m-CPBA (meta-chloroperoxybenzoic acid) as oxidizing agent.", "Step 7: Deprotection of the methyl ester group in the oxidized product using NaOH (sodium hydroxide).", "Step 8: Purification of the final product using column chromatography." ] } | |
CAS-Nummer |
28380-24-7 |
Molekularformel |
C40H68O11 |
Molekulargewicht |
725.0 g/mol |
IUPAC-Name |
(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35?,37-,38-,39-,40+/m0/s1 |
InChI-Schlüssel |
DANUORFCFTYTSZ-FBMOGUJMSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)C5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC |
SMILES |
CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC |
Kanonische SMILES |
CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
28380-24-7 |
Piktogramme |
Acute Toxic; Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Antibiotic K178, Antibiotic X464, Azalomycin M, Helexin C, Polyetherin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



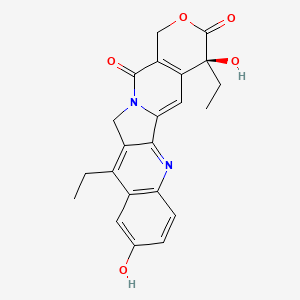


![2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)carbamoyl)acetamide](/img/structure/B1684492.png)

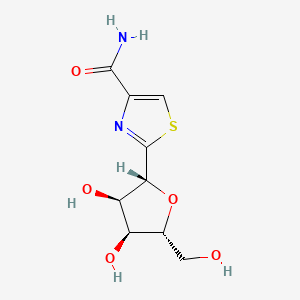

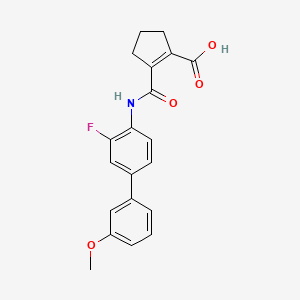
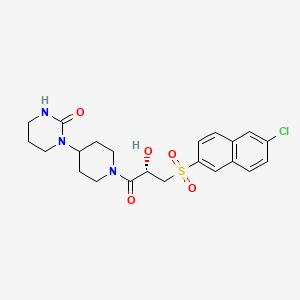
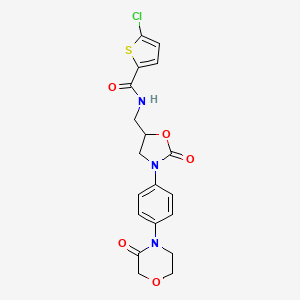


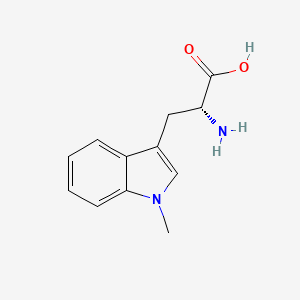
![4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline](/img/structure/B1684512.png)